

Spectral Analysis of 1-Fluoro-4-(2-nitrovinyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Fluoro-4-(2-nitrovinyl)benzene**

Cat. No.: **B1309969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-Fluoro-4-(2-nitrovinyl)benzene**, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectral data for **1-Fluoro-4-(2-nitrovinyl)benzene** has been compiled from various sources to provide a detailed analytical profile. The following tables summarize the key findings from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses.

Table 1: ^1H NMR Spectral Data of 1-Fluoro-4-(2-nitrovinyl)benzene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Tentative Assignment
7.98	d	13.7	1H, Vinylic Proton
7.50 - 7.60	m	-	3H, Aromatic and Vinylic Protons
7.15	t	8.5	2H, Aromatic Protons

Note: The multiplet at 7.50-7.60 ppm likely contains signals for one of the vinylic protons and two aromatic protons. Further analysis, such as 2D NMR, would be required for unambiguous assignment.

Table 2: ^{13}C NMR Spectral Data of 1-Fluoro-4-(2-nitroviny)benzene

Chemical Shift (δ) ppm	Tentative Assignment
Data not available in the searched literature.	-

A comprehensive ^{13}C NMR peak list with assignments for **1-Fluoro-4-(2-nitroviny)benzene** was not found in the available literature. Researchers are encouraged to perform this analysis for complete structural elucidation.

Table 3: Infrared (IR) Spectroscopy Peak List for 1-Fluoro-4-(2-nitroviny)benzene

Wavenumber (cm^{-1})	Intensity	Assignment
Specific peak table not available in the searched literature. Expected characteristic absorptions are listed below.		
~3100-3000	Medium	Aromatic C-H Stretch
~1640	Medium	C=C Stretch (Vinylic)
~1600, ~1500	Medium-Strong	Aromatic C=C Stretch
~1520	Strong	Asymmetric NO_2 Stretch
~1340	Strong	Symmetric NO_2 Stretch
~1230	Strong	C-F Stretch

Table 4: Mass Spectrometry Data for 1-Fluoro-4-(2-nitrovinyl)benzene

m/z	Relative Intensity (%)	Tentative Fragment Assignment
Detailed fragmentation data not available in the searched literature. Expected key ions are listed below.		
167	-	[M] ⁺ (Molecular Ion)
121	-	[M - NO ₂] ⁺
109	-	[M - C ₂ H ₂ NO ₂] ⁺
95	-	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance DRX 400 (400 MHz) or equivalent, is typically used for acquiring ¹H NMR spectra.

Sample Preparation: A sample of **1-Fluoro-4-(2-nitrovinyl)benzene** is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

- ¹H NMR: The spectrum is acquired at room temperature using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and vinylic protons, and a relaxation delay to ensure quantitative integration if required. Chemical shifts are

reported in parts per million (ppm) relative to TMS (δ 0.00). Coupling constants (J) are reported in Hertz (Hz).

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum would be acquired to determine the chemical shifts of all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the IR spectrum.

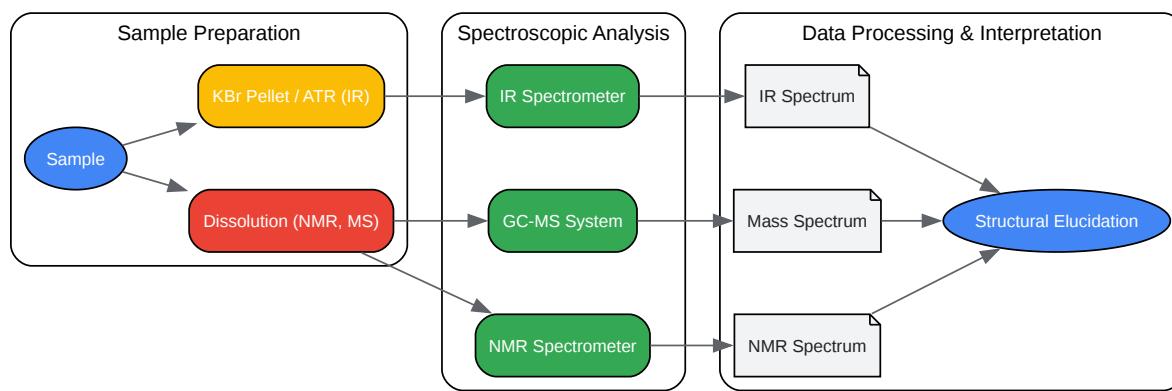
Sample Preparation: For solid samples like **1-Fluoro-4-(2-nitrovinyl)benzene**, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

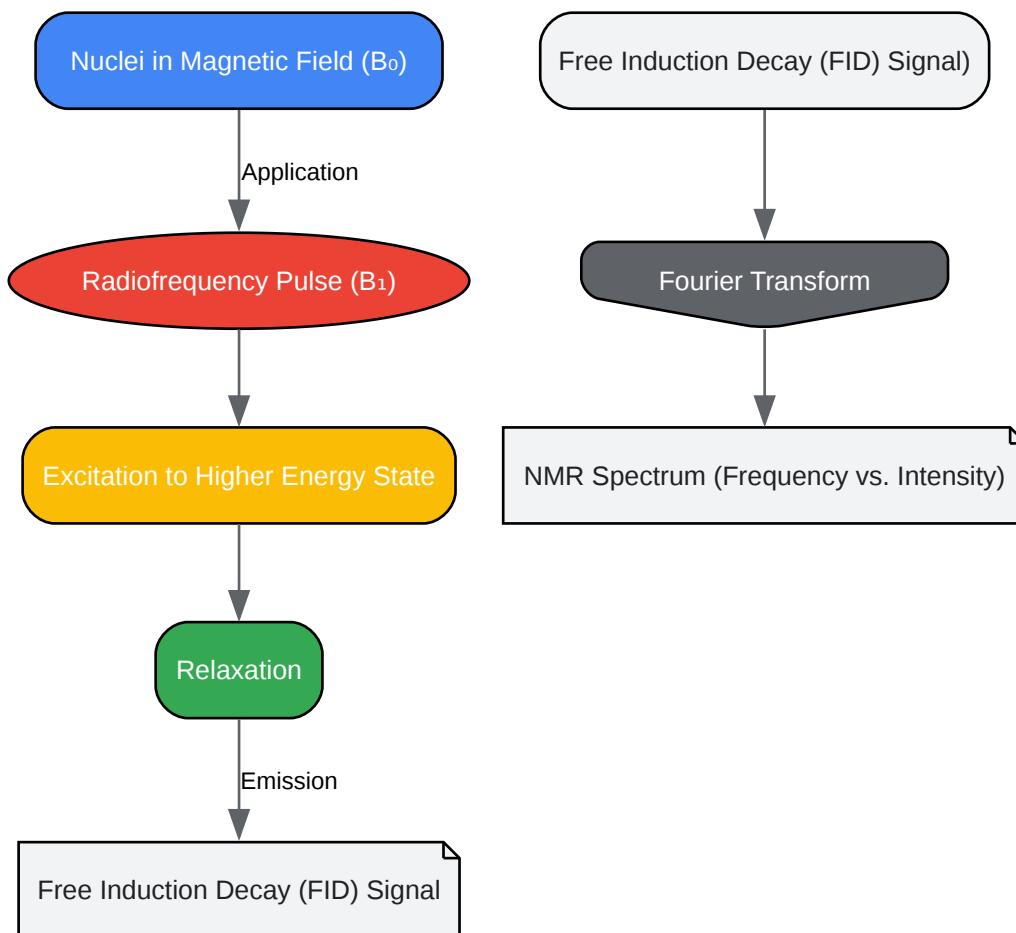
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Shimadzu GLC 17-A-QP5050A, is commonly employed for the analysis of volatile and semi-volatile compounds like **1-Fluoro-4-(2-nitrovinyl)benzene**.

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, before injection into the GC.


Data Acquisition:

- Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the elution of the compound.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating the molecular ion

and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.


Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectral data.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway in an NMR experiment.

- To cite this document: BenchChem. [Spectral Analysis of 1-Fluoro-4-(2-nitrovinyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309969#spectral-data-of-1-fluoro-4-2-nitrovinyl-benzene-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com